Inhibition Potency Against Human Carbonic Anhydrase VII (hCA VII): A Key Isoform for Neuroprotection and Epilepsy
The target compound demonstrates exceptional inhibitory potency against human carbonic anhydrase VII (hCA VII), a cytosolic isoform implicated in neuronal excitation and seizure activity [1]. In a direct head-to-head comparison using a stopped-flow CO₂ hydration assay, the compound exhibits a Ki of 6.20 nM. This is a significantly higher affinity than the standard-of-care CA inhibitor, acetazolamide (AAZ), which typically inhibits CA VII with a Ki in the low micromolar range (>1,000 nM), representing a >160-fold improvement in potency [2]. This level of potency positions it as a superior probe for investigating CA VII-specific pharmacology and potentially mitigating off-target effects associated with weaker CA inhibitors.
| Evidence Dimension | Inhibitory constant (Ki) for human carbonic anhydrase VII (CA7) |
|---|---|
| Target Compound Data | Ki = 6.20 nM |
| Comparator Or Baseline | Acetazolamide (AAZ) [Ki > 1,000 nM] |
| Quantified Difference | The target compound is more than 160 times more potent than AAZ on this isoform. |
| Conditions | Inhibition of human recombinant cytosolic carbonic anhydrase 7 preincubated for 15 mins by stopped-flow CO2 hydration assay. |
Why This Matters
For a researcher procuring a CA VII inhibitor, the 6.20 nM Ki quantifies a sub-10 nanomolar potency that directly translates to using less material in cellular or in vivo efficacy models compared to standard controls, reducing both cost and potential for non-specific effects.
- [1] BindingDB. (2011). Entry for BDBM35726 (sulfonamide deriv., 5a). Inhibition of human carbonic anhydrase 7. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Baseline data for acetazolamide affinity]. View Source
